BenchChemオンラインストアへようこそ!

7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione

Medicinal chemistry Xanthine SAR Conformational analysis

This dual-substituted xanthine probe is essential for SAR studies exploring the intersection of N7-benzyl and C8-CH2-piperidine motifs. Its architecture, distinct from clinical DPP-IV inhibitors, allows systematic investigation of adenosine receptor subtype selectivity. The verified ¹H NMR reference spectrum supports analytical method development. Ideal for medicinal chemistry campaigns building C8-aminomethyl-xanthine libraries.

Molecular Formula C20H25N5O2
Molecular Weight 367.453
CAS No. 797028-26-3
Cat. No. B2577835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione
CAS797028-26-3
Molecular FormulaC20H25N5O2
Molecular Weight367.453
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC=CC=C4
InChIInChI=1S/C20H25N5O2/c1-22-18-17(19(26)23(2)20(22)27)25(13-15-9-5-3-6-10-15)16(21-18)14-24-11-7-4-8-12-24/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3
InChIKeyNJDPSRDRSHWWOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione (CAS 797028-26-3): Structural Identity and Procurement-Relevant Baseline Characterization


7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione (CAS 797028-26-3) is a fully substituted xanthine derivative built upon the theophylline (1,3-dimethylxanthine) scaffold, featuring an N7-benzyl group and a C8-piperidin-1-ylmethyl substituent connected via a methylene spacer . Its molecular formula is C₂₀H₂₅N₅O₂ with a monoisotopic mass of 367.200825 Da, and its structural identity is verified by the InChIKey NJDPSRDRSHWWOT-UHFFFAOYSA-N and MDL identifier MFCD04015338 . A reference ¹H NMR spectrum acquired in DMSO-d₆ is available in the KnowItAll Spectral Library, providing a verified analytical fingerprint for identity confirmation [1].

Why 8-Substituted Xanthines Cannot Be Interchanged: Structural Differentiation Basis for 7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione Procurement


Within the 8-substituted xanthine chemical space, three critical structural variables govern pharmacological profile: (i) the nature of the C8 substituent, (ii) the presence or absence of a methylene spacer between C8 and the attached amine, and (iii) the N7 substitution pattern [1]. The target compound's C8-CH₂-piperidine motif is structurally distinct from the C8–N–piperidine (direct attachment) found in the clinically validated DPP-IV inhibitor class exemplified by linagliptin, which employs a 3-aminopiperidin-1-yl group directly bound to C8 [2]. The methylene spacer alters the pKa of the piperidine nitrogen, conformational flexibility, and the spatial relationship between the basic amine and the xanthine core—parameters known to affect both adenosine receptor subtype selectivity and DPP-IV inhibitory potency [1][2]. The simultaneous presence of an N7-benzyl group further distinguishes this compound from 7-unsubstituted or 7-alkyl congeners, with established SAR demonstrating that N7 substitution significantly modulates adenosine A₂ receptor affinity [3].

Quantitative Differentiation Evidence: 7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione vs. Structural Comparators


C8-Methylene Spacer vs. Direct C8-N Linkage: Impact on Piperidine Basicity and Conformational Profile

The target compound incorporates a methylene (–CH₂–) spacer between the xanthine C8 position and the piperidine nitrogen, in contrast to the direct C8–N–piperidine linkage found in the DPP-IV inhibitor linagliptin and its structural analogs [1]. This single-carbon insertion has three quantifiable consequences: (a) the calculated pKa of the piperidine nitrogen in the target compound is approximately 8.9–9.2 (estimated for a tertiary amine separated from an aromatic system by one methylene), compared to approximately 7.4–8.0 for the directly attached 3-aminopiperidine in linagliptin, where the electron-withdrawing xanthine core reduces basicity [2]; (b) the methylene spacer introduces an additional rotatable bond, increasing the number of accessible conformers and potentially expanding the pharmacophoric reach of the basic nitrogen; and (c) the C8–CH₂–N architecture mimics the 8-styryl substitution pattern that has been associated with high-affinity adenosine A₂A receptor antagonism in multiple SAR campaigns [3]. These differences are structural in nature and are expected to translate into distinct target engagement profiles, although direct comparative pharmacological data for this specific compound remain unpublished.

Medicinal chemistry Xanthine SAR Conformational analysis

N7-Benzyl + C8-Piperidinylmethyl Dual Substitution vs. 7-Benzyltheophylline: Class-Level Affinity Inference from Adenosine Receptor SAR

7-Benzyltheophylline (7-benzyl-1,3-dimethylxanthine, CAS 1807-85-8), which lacks any C8 substitution, displays a Ki of 5.6 μM (5,600 nM) for adenosine A₂ receptor antagonism measured by NECA-stimulated adenylate cyclase inhibition in rat PC12 cell membranes, and a Ki of 46 μM for A₂ receptor binding in rat striatum [1]. Theophylline itself exhibits Ki values of approximately 10–15 μM at adenosine A₁ and A₂A receptors [2]. Published SAR from the 8-substituted xanthine literature consistently demonstrates that C8 substitution enhances adenosine receptor affinity relative to the unsubstituted parent scaffold: Strappaghetti et al. (2001) reported that all 8-substituted xanthines in their series showed greater affinity and selectivity toward the A₁-adenosine receptor than theophylline [3]. The target compound combines the N7-benzyl group of 7-benzyltheophylline with a C8-piperidin-1-ylmethyl substituent, a dual-modification pattern that, based on established class-level SAR, is predicted to yield adenosine receptor affinity exceeding that of 7-benzyltheophylline alone. Direct experimental confirmation of this prediction for the specific compound 797028-26-3 has not been published.

Adenosine receptor Xanthine antagonist Structure-activity relationship

C8-Piperidin-1-ylmethyl vs. C8-Piperazin-1-yl and C8-Morpholin-4-yl Analogs: Basicity and Hydrogen-Bonding Capacity Differentiation

The target compound's C8-piperidin-1-ylmethyl group can be compared with two commercially available close analogs: 7-benzyl-1,3-dimethyl-8-(piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CAS 389060-02-0, Sigma-Aldrich) and 7-benzyl-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione (CAS 368434-78-0, Sigma-Aldrich) . The piperazine analog introduces a second basic nitrogen (pKa ≈ 9.8 for the secondary amine) capable of hydrogen-bond donation, while the morpholine analog incorporates an ether oxygen (hydrogen-bond acceptor) and exhibits reduced basicity (pKa ≈ 7.4). The target compound's piperidine moiety provides a single tertiary amine with intermediate basicity (pKa ≈ 9.5 for N-methylpiperidine as a model) and no hydrogen-bond donor capacity. Additionally, the target compound bears a methylene spacer, whereas the piperazine and morpholine analogs feature direct C8–N attachment, affecting the spatial orientation of the heterocycle relative to the xanthine core . These differences in hydrogen-bonding potential and basicity are critical determinants of target engagement selectivity in adenosine receptor and DPP-IV binding pockets.

Xanthine derivatives Heterocyclic chemistry Physicochemical profiling

Analytical Identity Confirmation: Verified ¹H NMR Spectrum vs. Uncharacterized Screening Compounds

Unlike many screening compounds supplied without spectroscopic documentation, CAS 797028-26-3 has a verified ¹H NMR reference spectrum acquired in DMSO-d₆ and deposited in the Wiley KnowItAll NMR Spectral Library [1]. This provides an independent, third-party-verified analytical fingerprint suitable for identity confirmation upon receipt, lot-to-lot consistency verification, and purity assessment by orthogonal methods. The availability of this reference data reduces the analytical burden on procurement teams, as the spectrum can be directly compared with in-house QC analysis without requiring de novo structural elucidation. The MDL number MFCD04015338 and ChemSpider ID 928886 provide additional database cross-references for supplier verification .

Analytical chemistry Quality control NMR spectroscopy

Theophylline-Derived Scaffold with Dual N7/C8 Modification: Differentiated from Mono-Substituted Commercial Xanthine Libraries

A survey of commercially available 1,3-dimethylxanthine (theophylline) derivatives reveals that most catalog compounds feature either N7 substitution alone (e.g., 7-benzyltheophylline, 7-alkyltheophyllines) or C8 substitution alone (e.g., 8-phenyltheophylline, 8-cycloalkylxanthines), with relatively few compounds bearing simultaneous modification at both positions [1]. The target compound is one of a limited set of xanthines combining N7-benzyl with C8-piperidin-1-ylmethyl substitution. Published SAR in the DPP-IV inhibitor field has shown that independent optimization of N7 and C8 substituents is insufficient to predict the activity of dual-substituted analogs, as cooperative binding effects can produce non-additive potency changes [2]. In the adenosine receptor field, the interplay between N7 and C8 substituents has been shown to control A₁/A₂A selectivity ratios, with certain substitution combinations yielding selectivity profiles not achievable through single-position modification [3].

Chemical biology Screening library Xanthine scaffold

Evidence-Based Application Scenarios for 7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione in Scientific Research


Adenosine Receptor Subtype Selectivity Profiling Using Dual N7/C8-Substituted Xanthine Probes

The compound's simultaneous N7-benzyl and C8-piperidin-1-ylmethyl substitution pattern makes it suitable as a probe for investigating cooperative effects of dual substitution on adenosine A₁, A₂A, A₂B, and A₃ receptor subtype selectivity. Published SAR demonstrates that 8-substituted xanthines consistently enhance A₁ receptor affinity compared with theophylline [1], while N7-benzyl substitution has been shown to influence A₂ receptor interactions [2]. This compound enables systematic exploration of the intersection between these two SAR vectors within a single molecule, filling a gap in commercially available adenosine receptor ligand screening sets where dual-substituted xanthines are underrepresented.

C8-Methylene-Spacer Xanthine Library Design for DPP-IV Inhibitor Discovery

The C8-CH₂-piperidine architecture of this compound represents a structurally distinct variation from the clinically validated C8–N–(3-aminopiperidine) motif of linagliptin (DPP-4 IC₅₀ = 1 nM) [1]. The methylene spacer alters the pKa, conformational flexibility, and spatial positioning of the basic amine relative to the xanthine core—parameters known to affect DPP-IV inhibitory potency and selectivity over DPP-8/DPP-9 [2]. This compound can serve as a key intermediate or scaffold-hopping starting point for medicinal chemistry campaigns exploring non-classical DPP-IV inhibitor chemotypes, particularly those seeking to modulate the basic amine's interaction with the Glu205/Glu206 catalytic dyad.

Physicochemical and Conformational Benchmarking of C8-Basic Amine Xanthine Derivatives

For research groups conducting systematic physicochemical profiling of 8-substituted xanthines, this compound provides a specific data point in the continuum of C8-attached basic amines. Its piperidine pKa (estimated ≈ 8.9–9.2 for the methylene-spaced tertiary amine) [1], rotatable bond count, and calculated logP distinguish it from the direct-attachment piperazine (CAS 389060-02-0) and morpholine (CAS 368434-78-0) analogs available from major suppliers [2]. The verified ¹H NMR reference spectrum in DMSO-d₆ further supports its use as a characterized standard in analytical method development for this compound class.

Synthetic Building Block for Diversified C8-Functionalized Xanthine Libraries

As documented by its ChemSpider record and commercial availability from multiple suppliers, this compound is validated as a building block for further synthetic elaboration [1]. The piperidine nitrogen provides a handle for N-alkylation, N-acylation, or quaternization reactions, while the N7-benzyl group can serve as a protected form of the N7 position (removable via hydrogenolysis) or as a lipophilic anchor for target engagement. This dual functionality supports its use as a central intermediate in parallel synthesis campaigns aimed at generating diverse C8-aminomethyl-xanthine libraries for screening against purinergic targets, phosphodiesterases, or other xanthine-recognizing proteins.

Quote Request

Request a Quote for 7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.